6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include large-scale condensation reactions followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or methanol, and may require heating or irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways, and inhibition of their activity can lead to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind to the active site of these kinases, blocking their function and disrupting the signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
4,6-Dichloropyrimidine-5-carbaldehyde derivatives: These compounds are intermediates in the synthesis of various pyrido[2,3-d]pyrimidine derivatives and have similar chemical properties.
Uniqueness
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and methylsulfonyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H12ClN3O3S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-13-9(8-17-15(18-13)23(2,21)22)7-11(14(19)20)10-5-3-4-6-12(10)16/h3-8H,1-2H3 |
InChI Key |
XFOWYVBQBQMUAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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